Tubercidin
Overview
Description
Tubercidin is an antibiotic purine ribonucleoside that readily substitutes for adenosine in the biological system . Its incorporation into DNA and RNA has an inhibitory effect on the metabolism of these nucleic acids . It is produced in the culture broth of Streptomyces tubericidus .
Synthesis Analysis
The biosynthetic pathway of Tubercidin has been characterized from Streptomyces tubercidicus NBRC 13090 . The enzyme TubE specifically utilizes phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine for the precise construction of the deazapurine nucleoside scaffold . TubD functions as an NADPH-dependent reductase, catalyzing irreversible reductive deamination . Finally, TubG acts as a Nudix hydrolase, preferring Co2+ for the maintenance of maximal activity, and is responsible for the tailoring hydrolysis step leading to Tubercidin .Molecular Structure Analysis
Tubercidin has an intriguing structure, in which a 7-deazapurine core is linked to the ribose moiety by an N-glycosidic bond . The molecular weight is 266.25 g/mol and the chemical formula is C11H14N4O4 .Chemical Reactions Analysis
The biosynthesis of Tubercidin involves several chemical reactions. TubE utilizes phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine for the construction of the deazapurine nucleoside scaffold . TubD, an NADPH-dependent reductase, catalyzes irreversible reductive deamination . TubG, a Nudix hydrolase, is responsible for the tailoring hydrolysis step leading to Tubercidin .Scientific Research Applications
Inhibition of Glycolysis in Parasites
The Adenosine Analog Tubercidin Inhibits Glycolysis in Trypanosoma brucei Tubercidin (7-deazaadenosine) demonstrates a mechanism of toxicity by targeting glycolysis in the parasite Trypanosoma brucei. The study reveals that tubercidin's toxicity is linked to its inhibitory action on glycolytic enzymes, specifically phosphoglycerate kinase. This inhibition leads to a dose-dependent increase in the concentration of 1,3-bisphosphoglycerate, a glycolytic intermediate, suggesting a direct impact on the glycolytic pathway of the parasite (Drew et al., 2003).
Tubercidin in Marine Organisms
Tubercidin, A Cytotoxic Agent from the Marine Sponge Caulospongia biflabellata Tubercidin has been isolated from the marine sponge Caulospongia biflabellata, marking the first report of tubercidin's presence in a marine organism. The compound exhibits potent cytotoxic activity against tumor cells, underscoring its potential in antitumor applications (Biabani et al., 2002).
Synthesis and Antitumor Properties
An Improved Total Synthesis of Tubercidin This research presents an improved synthesis method for tubercidin, emphasizing its significant biological activities such as antibacterial, antitumor, and anti-schistosomal properties. The study showcases the potential of tubercidin in therapeutic applications due to its broad spectrum of biological activities (Huang et al., 2014).
Resistance Mechanisms in Parasites
Characterization of a Novel Endoplasmic Reticulum Protein Involved in Tubercidin Resistance in Leishmania major Research uncovers a novel protein associated with tubercidin resistance in the parasite Leishmania major. The study highlights the importance of understanding the mechanisms of drug resistance and the potential metabolic pathways affected by tubercidin, offering insights into the development of alternative anti-leishmanial drugs (Aoki et al., 2016).
Efficacy in Leishmania Treatment
Efficacy of the Tubercidin Antileishmania Action Associated with an Inhibitor of the Nucleoside Transport The study demonstrates the effectiveness of combining tubercidin with nitrobenzylthioinosine, an inhibitor of purine nucleoside transport, in treating leishmania while protecting mammalian cells from tubercidin's toxicity. This approach shows promise in mitigating the host toxicity associated with tubercidin treatment (Aoki et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZZVAMISRMYHH-KCGFPETGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018946 | |
Record name | Tubercidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tubercidin | |
CAS RN |
69-33-0 | |
Record name | Tubercidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tubercidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tubercidin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03172 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tubercidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-β-CD-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TUBERCIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M351LCX45Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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